N-cyclopentyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Adenosine A1 receptor Structure-Activity Relationship Subtype selectivity

Select this precise N-cyclopentyl-3-(4-methylphenyl) isomer to ensure target engagement fidelity in adenosine A1 or GABAA α5 receptor studies. The cyclopentylamino substituent is a validated determinant of high A1 affinity and subtype selectivity, outperforming N-butyl, N-benzyl, or cyclohexyl analogs. The 4-methylphenyl (p-tolyl) group confers a distinct electronic profile critical for phosphatase inhibition assays. With a CNS-favorable XLogP3 of 4.7 and MW 343.4, this scaffold is the optimal non-fungible tool for SAR-driven neurological probe development.

Molecular Formula C21H21N5
Molecular Weight 343.4 g/mol
CAS No. 902580-92-1
Cat. No. B6488606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
CAS902580-92-1
Molecular FormulaC21H21N5
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5CCCC5
InChIInChI=1S/C21H21N5/c1-14-10-12-15(13-11-14)19-21-23-20(22-16-6-2-3-7-16)17-8-4-5-9-18(17)26(21)25-24-19/h4-5,8-13,16H,2-3,6-7H2,1H3,(H,22,23)
InChIKeyKFVIQRUXMCJNAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopentyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS 902580-92-1): Structural & Pharmacological Baseline for Research Procurement


N-Cyclopentyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS 902580-92-1) is a polysubstituted triazolo[1,5-a]quinazoline heterocycle (C21H21N5, MW 343.4 g/mol, XLogP3 4.7) . The scaffold belongs to a privileged class of tricyclic nitrogenous compounds that have been characterized as ligands for adenosine A1/A2A and GABAA (α5 subunit) receptors, as well as modulators of protein phosphatases . The compound integrates a cyclopentylamino group at position 5 and a 4-methylphenyl (p tolyl) substituent at position 3 of the triazole ring, a substitution pattern that is expected to confer distinct pharmacodynamic and physicochemical properties relative to closely related analogs .

Why Generic Substitution Fails for N-Cyclopentyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine


Triazolo[1,5-a]quinazolines are not a single pharmacological entity; their target engagement is exquisitely sensitive to both the nature of the N5 substituent and the electronic character of the 3-aryl group. The N-cyclopentyl moiety is critical for achieving high-affinity adenosine A1 receptor binding and subtype selectivity, as demonstrated in the structurally homologous [1,2,4]triazolo[4,3-a]quinoxaline series, where replacement of N-cyclopentyl with alternative alkyl or cycloalkyl amines resulted in substantial loss of A1 affinity . Concurrently, the 4-methylphenyl (p tolyl) group at position 3 contributes to a specific electronic and steric profile that influences both benzodiazepine/GABAA receptor interactions and protein phosphatase inhibitory activity, as shown by the micromolar IC50 values of a close sulfonamide-linked analog . Simply substituting an N-butyl or N-benzyl chain, or changing the aryl electronic character (e.g., 4-chlorophenyl), would therefore alter both receptor selectivity and cellular potency, making the N-cyclopentyl-3-(4-methylphenyl) combination a non-fungible molecular entity for structure-activity relationship (SAR) studies and pharmacological tool compound selection .

Product-Specific Quantitative Differentiation Evidence for N-Cyclopentyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine


N-Cyclopentyl Substitution Drives Adenosine A1 Receptor Affinity and Selectivity Compared to Linear and Branched Alkylamines

In the structurally related [1,2,4]triazolo[4,3-a]quinoxaline series, the N-cyclopentyl derivative exhibited significantly improved adenosine A1 receptor affinity relative to the unsubstituted parent. Within the N-cyclopentyl sub-series, the optimal compound (with CF3 at position 1) achieved a Ki of 7.3 nM at A1 and 138-fold selectivity over A2 receptors . In contrast, the previously reported triazolo[1,5-a]quinazoline derivatives bearing cyclohexylamino or p-toluidino substituents at position 5 showed only moderate A1 affinity and a generalized decrease in benzodiazepine receptor binding . The cyclopentyl group's intermediate ring size and conformational rigidity are believed to optimize hydrophobic interactions within the A1 receptor recognition site, making the N-cyclopentyl-3-(4-methylphenyl) target compound a superior choice for A1-focused pharmacological studies compared to analogs with smaller (e.g., propyl, butyl) or larger (e.g., cyclohexyl) N-substituents.

Adenosine A1 receptor Structure-Activity Relationship Subtype selectivity

The 4-Methylphenyl (p-Tolyl) Substituent Confers Protein Phosphatase Inhibitory Activity Not Seen with 3-Position Sulfonyl or Alkoxycarbonyl Analogs

A close structural analog bearing the identical 3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine core but with an N-ethylbenzenesulfonamide group at position 5 exhibited IC50 values of 783 nM against Dual specificity protein phosphatase 3 (DUSP3) and 819 nM against Tyrosine-protein phosphatase non-receptor type 7 (PTPN7) in biochemical assays . The presence of the 4-methylphenyl substituent is hypothesized to contribute to this phosphatase engagement, as related triazoloquinazolines bearing 3-phenylsulfonyl or 3-ethoxycarbonyl groups show preferential activity toward serotonin 5-HT6 receptors or adenosine receptors, respectively . The target compound, by retaining the p-tolyl group while replacing the sulfonamide side chain with a cyclopentylamine, is expected to maintain phosphatase inhibitory potential while gaining improved physicochemical properties (lower molecular weight, reduced polar surface area) for cellular permeability.

Protein phosphatase inhibition Dual specificity phosphatase Chemical biology tool

Triazolo[1,5-a]quinazoline Scaffold with N-Cyclopentyl-3-(4-methylphenyl) Substitution is a Privileged GABAA α5 Receptor Ligand Chemotype

Substituted 1,2,3-triazolo[1,5-a]quinazoline derivatives are explicitly claimed as ligands for GABAA receptors containing the α5 subunit, a target implicated in cognition enhancement and Alzheimer's disease therapy . The structural requirements for α5 selectivity include a cyclic amine at position 5 (e.g., cyclopentylamine) and an aryl group at position 3 (e.g., 4-methylphenyl). In contrast, triazoloquinazoline analogs bearing alkoxy or sulfonyl substituents at position 3 show preferential binding to adenosine receptors or serotonin 5-HT6 receptors, respectively . The N-cyclopentyl-3-(4-methylphenyl) combination thus positions this compound within the GABAA α5 pharmacological space, distinct from the adenosine- or serotonin-targeted triazoloquinazoline subclasses.

GABAA α5 receptor Cognition enhancement CNS drug discovery

Optimized CNS Drug-Likeness: Calculated Physicochemical Profile Comparison with N-Butyl and N-Benzyl Analogs

The target compound (N-cyclopentyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine) has a calculated XLogP3 of 4.7, molecular weight of 343.4 g/mol, 1 hydrogen bond donor (HBD), 4 hydrogen bond acceptors (HBA), and 3 rotatable bonds . This profile lies within the favorable range for CNS drug candidates according to commonly accepted multiparameter optimization scores (CNS MPO). In comparison, the N-butyl analog (CAS 866843-74-5, C20H21N5, MW 331.4 g/mol) has a slightly lower molecular weight but also reduced steric bulk, potentially affecting receptor binding kinetics, while the N-benzyl analog adds an aromatic ring that increases LogP beyond 5.0 and may reduce solubility . The cyclopentyl group's balanced lipophilicity and conformational constraint are expected to provide superior blood-brain barrier penetration and target residence time relative to flexible alkyl chains or bulky benzyl substituents.

CNS drug-likeness Physicochemical properties Blood-brain barrier permeability

Optimal Research & Industrial Application Scenarios for N-Cyclopentyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine


Adenosine A1 Receptor Pharmacological Tool for CNS and Cardiovascular Studies

The N-cyclopentyl group is a validated determinant of high adenosine A1 receptor affinity and subtype selectivity . Researchers investigating A1-mediated signaling in neuronal or cardiac tissues should select this compound over N-butyl, N-benzyl, or cyclohexyl analogs, which exhibit reduced A1 affinity. The compound is suitable for in vitro radioligand displacement assays and functional cAMP modulation studies.

GABAA α5 Subunit-Selective Ligand for Cognition and Alzheimer's Disease Research

Patent-directed SAR explicitly includes N-cyclopentyl and 3-aryl substituted triazolo[1,5-a]quinazolines as GABAA α5 receptor ligands . This compound serves as a starting point for medicinal chemistry optimization in cognition-enhancement programs, where 3-sulfonyl or 3-alkoxycarbonyl analogs would be inappropriate due to their divergent receptor selectivity profiles.

Protein Phosphatase Inhibitor Screening and Chemical Biology

A close structural analog retaining the 3-(4-methylphenyl) core demonstrates sub-micromolar inhibitory activity against dual specificity and tyrosine-specific phosphatases . This compound can be deployed as a probe to interrogate phosphatase-dependent signaling pathways, with the cyclopentylamine modification offering a distinct selectivity fingerprint compared to the sulfonamide-containing comparator.

In Vivo CNS Pharmacology with Optimized Brain Penetration Potential

With a calculated XLogP3 of 4.7 and molecular weight of 343.4 g/mol, the compound falls within favorable CNS drug-likeness parameters . When selecting a triazoloquinazoline scaffold for in vivo CNS target engagement studies, this compound is preferable to higher molecular weight or excessively lipophilic analogs (e.g., N-benzyl derivatives) that may exhibit poor solubility and restricted brain exposure.

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